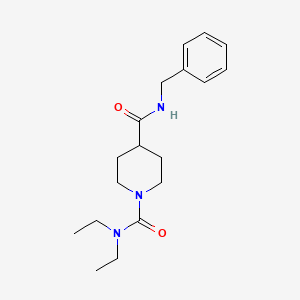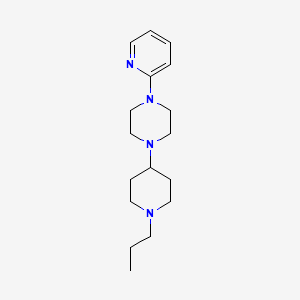
N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide, also known as ENPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ENPA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 351.37 g/mol.
Aplicaciones Científicas De Investigación
N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been investigated for its anticancer properties. Studies have shown that N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide inhibits the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. In addition, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been found to have anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases.
In agriculture, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been studied for its herbicidal properties. N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been found to inhibit the growth of various weeds by disrupting the photosynthetic process. This makes N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide a potential alternative to traditional herbicides that can have negative environmental impacts.
In materials science, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been investigated for its potential use as a dye. N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been found to have good solubility and stability, making it a potential candidate for use in textile and paper industries.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide varies depending on its application. In cancer cells, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been found to induce apoptosis by activating caspase-3 and caspase-9 and downregulating Bcl-2 expression. In addition, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been found to disrupt cell cycle progression by inhibiting cyclin-dependent kinases and inducing cell cycle arrest at the G2/M phase.
In weeds, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide inhibits the photosynthetic process by inhibiting the activity of photosystem II. This leads to the accumulation of reactive oxygen species and ultimately causes cell death.
Biochemical and Physiological Effects
N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been found to have various biochemical and physiological effects depending on its application. In cancer cells, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been found to decrease cell viability and induce apoptosis. In addition, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been found to decrease the expression of pro-inflammatory cytokines and increase the expression of antioxidant enzymes.
In weeds, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide causes chlorosis and necrosis by inhibiting the photosynthetic process. This leads to a decrease in plant growth and ultimately causes plant death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility and stability. In addition, it has shown promising results in various studies, making it a potential candidate for further research.
However, there are also limitations to using N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide in lab experiments. N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has low water solubility, which can make it difficult to administer to cells or organisms. In addition, its mechanism of action can vary depending on the application, making it important to carefully design experiments to ensure accurate results.
Direcciones Futuras
There are several future directions for research on N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide. In medicine, further studies could investigate its potential as a treatment for inflammatory diseases and other conditions. In addition, studies could investigate its potential as a combination therapy with other anticancer agents.
In agriculture, further studies could investigate its potential as a herbicide for various crops and weeds. In addition, studies could investigate its potential as a biopesticide for insect control.
In materials science, further studies could investigate its potential as a dye for various applications such as textiles and paper.
Conclusion
N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has shown promising results in various studies, making it a potential candidate for further research.
Métodos De Síntesis
N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 4-ethoxy-2-nitroaniline with 4-methoxybenzaldehyde in the presence of acetic acid and a catalytic amount of piperidine to yield 4-ethoxy-2-nitrophenyl-3-(4-methoxyphenyl)propenal. This intermediate is then reacted with acryloyl chloride in the presence of triethylamine to produce N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide.
Propiedades
IUPAC Name |
(E)-N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-3-25-15-9-10-16(17(12-15)20(22)23)19-18(21)11-6-13-4-7-14(24-2)8-5-13/h4-12H,3H2,1-2H3,(H,19,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARJWHWUHWWMGH-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-2-(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)acetamide](/img/structure/B5400966.png)
![N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1,3-benzothiazole-5-carboxamide](/img/structure/B5400967.png)
![4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5400983.png)
![5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5400987.png)
![3-methyl-6-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B5400999.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5401014.png)
![2,2-dimethyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5401019.png)
![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-(methylthio)pyrimidine-5-carboxamide](/img/structure/B5401025.png)
![2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5401035.png)


![N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5401065.png)
![2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5401070.png)